molecular formula C8H11NOS B1340447 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine CAS No. 63932-26-3

4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine

Cat. No.: B1340447
CAS No.: 63932-26-3
M. Wt: 169.25 g/mol
InChI Key: NMVKUIFBCHQTHO-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of fused heterobicyclic amines , characterized by a thiophene ring annulated to a dihydropyran system. Its IUPAC name systematically describes the connectivity:

  • Core structure : Thieno[3,2-c]pyran (thiophene fused at positions 3 and 2 to pyran)
  • Substituents : Methanamine group at position 4; hydrogenation at positions 4, 6, and 7

Molecular Formula : C₈H₁₁NOS
Key Identifiers :

Property Value Source
CAS Registry Number 63932-26-3
SMILES C1COC(C2=C1SC=C2)CN
InChIKey NMVKUIFBCHQTHO-UHFFFAOYSA-N

Synonyms include 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethylamine and 4H-thieno[3,2-c]pyran-4-methanamine, reflecting alternative hydrogenation state descriptors.

Historical Development of Thieno[3,2-c]pyran Chemistry

The synthesis of thieno[3,2-c]pyran derivatives emerged alongside broader interest in fused heterocycles during the late 20th century. Key milestones include:

  • Early Methods (1980s–2000s) :
    • Gewald Reaction : Used to construct aminothiophene precursors, later cyclized to pyran-fused systems.
    • Iodolactonization : Enabled ring closure in alkynyl thiophene carboxylates, as demonstrated in cadinene derivative syntheses.
  • Modern Advances (2010s–Present) :
    • Pd/Cu-Catalyzed Cross-Couplings : Facilitated functionalization at C-7 for anticancer agent development.
    • Green Chemistry Approaches : Water-mediated cyclocondensations improved sustainability (65–95% yields).

For example, iodocyclization of methyl 3-alkynylthiophene-2-carboxylates provided direct access to thieno[3,2-c]pyran-4-ones, a scaffold later modified to introduce the methanamine group.

Significance in Heterocyclic Chemistry Research

This compound’s importance stems from three factors:

  • Electronic Tunability : The thiophene-pyran system exhibits extended π-conjugation, enabling absorption/emission properties useful in optoelectronics.
  • Biological Relevance : Structural analogs show IC₅₀ values of 2.0–2.5 μM against cancer cells, attributed to kinase inhibition.
  • Synthetic Versatility : The amine group allows for Schiff base formation, amidation, and Mannich reactions, supporting diversity-oriented synthesis.

Recent work by Sahu et al. (2025) highlights its role in generating aggregation-induced emission (AIE) luminogens for Zn²⁺ sensing, achieving detection limits of 0.67 μM.

General Overview of Fused Thiophene-Pyran Ring Systems

Fused thiophene-pyrans exhibit distinct structural and electronic features:

Structural Attributes :

  • Planarity : The thiophene and pyran rings adopt a coplanar arrangement, confirmed by X-ray crystallography.
  • Hydrogenation Pattern : Partial saturation (4H,6H,7H) reduces ring strain while maintaining conjugation.

Electronic Properties :

Property Value (Calculated) Method
HOMO Energy -5.2 eV DFT
LogP 1.06 ChemAxon
Dipole Moment 2.8 Debye Molecular Modeling

These systems demonstrate solvatochromism in polar solvents and form stable radical cations upon oxidation, expanding their utility in conductive materials.

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7H,1,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVKUIFBCHQTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1SC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481296
Record name 1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63932-26-3
Record name 1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine typically involves the construction of the fused thieno-pyran ring system followed by introduction of the aminomethyl group at the 4-position. The key steps include:

  • Formation of the thieno[3,2-c]pyran core via cyclization reactions involving thiophene derivatives and oxygen-containing precursors.
  • Functionalization at the 4-position to introduce the aminomethyl substituent, often via reductive amination or nucleophilic substitution.

Detailed Preparation via Imines and Cyclization (Patent-Based Method)

A highly efficient and industrially favorable method is described in a Chinese patent (CN102432626A), which outlines a two-step process involving:

Step 1: Preparation of Imines

  • Reactants: Water, formaldehyde, and 2-thiophene ethylamine.
  • Conditions: Heating at 50-55 °C for 20-30 hours.
  • Workup: Extraction with dichloroethane, washing with saturated saline, and evaporation under reduced pressure to isolate imines.

Step 2: Cyclization and Salt Formation

  • Reactants: The isolated imines, ethanolic hydrogen chloride (25-30% concentration), water, and granular activated carbon (GAC).
  • Conditions: Heating at 65-75 °C for 4-8 hours, followed by filtration and cooling to 0-5 °C to precipitate the hydrochloride salt.
  • Yield: High yields reported (~94%).

Mass Ratios and Conditions Summary

Component Step 1 Mass Ratio (g) Step 2 Mass Ratio (g) Temperature (°C) Time (h) Yield (%)
Water 200 45-55 50-55 (Step 1) / 65-75 (Step 2) 20-30 (Step 1) / 4-8 (Step 2) ~94
Formaldehyde 50-60 -
2-Thiophene ethylamine 120-130 -
Imines - 130-150
Ethanolic hydrogen chloride - 480-520
Granular activated carbon - 2-4

Example (Embodiment 3):

  • 200 g water, 52 g formaldehyde, 127 g 2-thiophene ethylamine heated at 52 °C for 25 h.
  • Extraction and evaporation yielded 139 g imines (100% yield).
  • Imine reacted with 500 g ethanolic HCl (27%) and 50 g water at 70 °C for 5 h.
  • After filtration and drying, 165.5 g of this compound hydrochloride was obtained (94.3% yield).

This method is notable for:

  • Mild reaction conditions.
  • Avoidance of hazardous hydrogen chloride gas.
  • Low waste generation and environmental impact.
  • Use of inexpensive and readily available starting materials.

Alternative Synthetic Routes from Literature

While the patent method is the most detailed and industrially relevant, other synthetic approaches reported in the literature include:

  • Cyclocondensation Reactions: Using β-aryl-α-thiocarbamoylacrylonitrile derivatives with various ketones or esters to form thieno-pyran or related heterocyclic systems, followed by functional group transformations to introduce the aminomethyl group. These methods often involve multi-step sequences with intermediate isolations and require careful control of reaction conditions to achieve the desired regioselectivity and ring fusion.

  • Thionium-Ene Cyclization: Efficient synthesis of tetrahydrothiopyrans via cyclization of aldehydes with substituted thiols mediated by Lewis acids such as boron trifluoride etherate. This approach can be adapted to construct the thieno-pyran core, but subsequent amination steps are necessary.

  • One-Pot Tandem Reactions: Knoevenagel condensation followed by Michael addition and cyclization has been used to prepare 4H-pyran derivatives, which can be modified to include thiophene rings and amine substituents. These methods are valuable for rapid library synthesis but may require optimization for specific target compounds.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Patent Method (Imines + Cyclization) Two-step process; mild conditions; high yield; industrially scalable High purity product; environmentally friendly; cost-effective Requires long reaction times (20-30 h) in step 1
Cyclocondensation Routes Multi-step; uses β-aryl precursors Versatile for analog synthesis More complex; lower overall yield
Thionium-Ene Cyclization Lewis acid mediated; good diastereoselectivity Efficient ring formation Requires additional amination steps
One-Pot Tandem Reactions Rapid synthesis; one-pot convenience Time-saving; suitable for derivatives May need extensive purification

Research Findings and Notes

  • The patent method's use of ethanolic hydrogen chloride for ring closure and salt formation is a key innovation, eliminating the need for gaseous HCl and reducing environmental hazards.
  • The reaction conditions (temperature, time, and mass ratios) are optimized to maximize yield and purity.
  • The intermediate imine formation is critical and must be carefully controlled to ensure complete conversion before cyclization.
  • Activated carbon treatment improves product purity by adsorbing impurities.
  • The final product is isolated as a hydrochloride salt, enhancing stability and handling.

Chemical Reactions Analysis

Types of Reactions

4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Thienopyridine Derivatives

  • Prasugrel: A thieno[3,2-c]pyridine derivative with a cyclopropane-fluorophenyl-acetate substituent. It is an ADP receptor inhibitor used to prevent thrombosis. Unlike 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine, Prasugrel’s pyridine ring enhances aromaticity and electron-deficient character, which may improve receptor binding. Both compounds share a sulfur-containing fused ring but differ in the heteroatom (N vs. O) and substituent positions .
  • Thieno-tetrahydropyridine derivatives: Synthesized by Zhou et al. (2011), these compounds exhibit antiplatelet activity. For example, compound C1 (structure unspecified) showed superior activity to the drug ticlopidine. The presence of a tetrahydropyridine ring (vs. pyran in the target compound) suggests that saturation and nitrogen positioning critically modulate biological effects .

Thieno-Pyran Derivatives

  • 1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride: A hydrochloride salt derivative of the target compound with an additional ethyl group. Its molecular formula is C₉H₁₄ClNOS, and it is available for research purposes. The hydrochloride salt likely improves solubility compared to the free base .
  • 4H,6H,7H-thieno[3,2-c]pyran-2-amine: Features an amine group at the 2-position instead of the 4-position. This positional isomerism could lead to divergent reactivity and biological activity, though specific data are unavailable .

Pyran-Fused Heterocycles

  • 4-Aryl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones: Synthesized via a three-component reaction (), these compounds contain a fused quinoline-pyran system. Their synthesis highlights the versatility of pyran rings in multicomponent reactions, though the target compound’s synthetic route remains undocumented.

Physicochemical Properties

Limited data are available for this compound, but comparisons can be drawn from analogous compounds:

Compound Melting Point (°C) Molecular Weight Key Substituents Biological Activity Reference
Prasugrel Not reported 373.44 Cyclopropane-fluorophenyl Antiplatelet (ADP inhibitor)
Thieno-tetrahydropyridine C1 Not reported ~300 (estimated) Unspecified Antiplatelet (superior to ticlopidine)
This compound Not reported 169.24 (C₈H₁₁NOS) Methanamine at 4-position Unknown (discontinued)
4-(4-Chlorophenyl)-6-methyl-pyranoquinoline-dione 183–184 353.78 4-Chlorophenyl, methyl Potential biomedical applications

Notes:

    Biological Activity

    4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique thieno[3,2-c]pyran structure, which includes sulfur and nitrogen atoms, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial properties and potential applications in medicinal chemistry.

    • Molecular Formula : C₈H₁₁NOS
    • Molecular Weight : 169.244 g/mol
    • Structure : The compound consists of a fused ring system that incorporates a thieno[3,2-c]pyran core.

    Antimicrobial Activity

    Research indicates that this compound exhibits significant in vitro antimicrobial activity against various bacterial strains. Notably:

    • Staphylococcus aureus : Demonstrated effective inhibition.
    • Escherichia coli : Showed susceptibility to the compound.

    Further investigations are necessary to evaluate its in vivo efficacy and safety profile. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes is hypothesized as a mechanism for its antimicrobial effects .

    Anticancer Potential

    Compounds related to the thieno[3,2-c]pyran structure have been explored for their anticancer properties. A study demonstrated that derivatives of thieno[3,2-c]pyran exhibited selective growth inhibition of cancer cells in vitro. For instance:

    • Compounds synthesized showed IC₅₀ values in the range of 2.0-2.5 μM against certain cancer cell lines .

    Synthesis and Derivatives

    The synthesis of this compound typically involves cyclization reactions with thiophene derivatives and nucleophilic substitutions to introduce amine functionalities. The development of derivatives may enhance biological activity or improve pharmacokinetic properties .

    Comparison with Similar Compounds

    The following table summarizes the biological activities and unique features of compounds similar to this compound:

    Compound NameStructureBiological ActivityUnique Features
    4H-pyran derivativesSimilar pyran ringAntitumoral and antibacterialVariability in substituents affects potency
    Thieno[2,3-c]pyran derivativesDifferent ring fusionAntimicrobial propertiesGreater stability due to ring structure
    Furo[3,2-c]pyran derivativesContains furan instead of thioetherAntioxidant activityEnhanced electron-donating ability

    The unique combination of the thieno structure with amine functionality contributes to the diverse biological activities observed in this compound .

    Case Studies

    • Antimicrobial Study : In vitro studies showed that this compound inhibited growth in both Gram-positive and Gram-negative bacteria. This suggests potential as a lead compound for developing new antibiotics.
    • Anticancer Research : A series of thieno[3,2-c]pyran derivatives were synthesized and tested for anticancer activity. Specific compounds demonstrated selective cytotoxicity towards cancer cells with low toxicity towards normal cells .

    Q & A

    Basic Research Questions

    Q. How can the synthesis of 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine be optimized to improve yield and purity?

    • Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . For heterocyclic systems like thieno-pyrans, consider retro-synthetic analysis using databases such as Reaxys or Pistachio to prioritize feasible pathways . Intermediate purification via column chromatography with silica gel (40–63 µm) and monitoring by TLC (ethyl acetate/hexane gradients) is recommended .

    Q. What analytical techniques are suitable for characterizing this compound’s structure and stability?

    • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1H^1H/13C^{13}C-NMR for stereochemical analysis, and FT-IR to validate functional groups (e.g., amine, thiophene). For stability studies, use HPLC with UV detection (λ = 254 nm) under accelerated degradation conditions (e.g., 40°C/75% RH) to assess hydrolytic or oxidative decomposition .

    Q. How can the compound’s solubility and bioavailability be evaluated for pharmacological applications?

    • Methodological Answer : Perform shake-flask experiments in buffers (pH 1.2–7.4) to measure aqueous solubility. Use PAMPA (parallel artificial membrane permeability assay) to predict intestinal absorption. Computational tools like LogP predictors (e.g., MarvinSketch) can estimate lipophilicity, while molecular docking studies assess binding affinity to target proteins .

    Advanced Research Questions

    Q. What computational strategies are effective in predicting reaction pathways and intermediates for this compound?

    • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and energy barriers. Combine with cheminformatics platforms like ICReDD, which integrates reaction path search algorithms and experimental data to prioritize viable synthetic routes . Machine learning models trained on Reaxys data can predict regioselectivity in heterocyclic ring functionalization .

    Q. How can contradictions between experimental and computational data on the compound’s reactivity be resolved?

    • Methodological Answer : Apply Bayesian statistical frameworks to weigh experimental uncertainties against computational approximations. Validate computational predictions using microkinetic modeling (e.g., in COMSOL Multiphysics) under controlled lab conditions. Cross-reference discrepancies with crystallographic data (e.g., XRD) to confirm steric or electronic effects .

    Q. What methodologies are recommended for studying the compound’s catalytic or coordination chemistry?

    • Methodological Answer : Use UV-Vis titration to determine ligand-metal binding constants (e.g., with Cu2+^{2+} or Pd0^{0}). For catalytic applications, design batch reactors with in-situ FTIR monitoring to track reaction progress. X-ray absorption spectroscopy (XAS) can elucidate coordination geometries in situ .

    Q. How can heterogeneous reaction systems (e.g., solid-supported catalysts) be optimized for scaling up synthesis?

    • Methodological Answer : Screen solid supports (e.g., mesoporous silica, MOFs) using BET surface area analysis and TGA to assess thermal stability. Apply Langmuir-Hinshelwood kinetics to model adsorption-desorption equilibria. Use continuous-flow reactors with inline GC-MS to evaluate catalyst lifetime and selectivity under scalable conditions .

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